Trimethylsulfonium tetrafluoroborate

Overview

Description

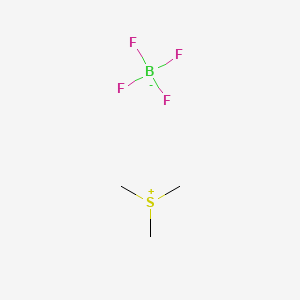

Trimethylsulfonium tetrafluoroborate is an organic compound with the chemical formula C3H9BF4S. It is a salt composed of the trimethylsulfonium cation and the tetrafluoroborate anion. This compound is known for its use in organic synthesis, particularly as a methylene transfer agent and a pharmaceutical intermediate .

Mechanism of Action

Target of Action

Trimethylsulfonium Tetrafluoroborate (TMF) primarily targets the NS5B polymerase , an enzyme that plays a crucial role in the replication of certain viruses . This enzyme is also the target of the antiviral drug ribavirin .

Mode of Action

TMF interacts with its target, the NS5B polymerase, by binding to its active site . This binding blocks access to the 3’-OH group of ribose, a critical component in the synthesis of viral RNA . By inhibiting this process, TMF effectively halts the replication of the virus .

Biochemical Pathways

The primary biochemical pathway affected by TMF is the viral RNA synthesis pathway . By inhibiting the NS5B polymerase, TMF disrupts this pathway, preventing the virus from replicating and spreading .

Result of Action

The primary result of TMF’s action is the inhibition of viral RNA synthesis . This leads to a halt in viral replication, preventing the spread of the virus within the host organism .

Action Environment

The action of TMF is influenced by various environmental factors. For instance, the compound should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place . These conditions help maintain the stability and efficacy of TMF . Furthermore, the compound’s action may also be influenced by the physiological environment within the host organism, such as pH levels, temperature, and the presence of other biochemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsulfonium tetrafluoroborate can be synthesized by treating trimethylsulfonium iodide with silver tetrafluoroborate. The reaction typically occurs in an organic solvent such as acetonitrile, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Trimethylsulfonium tetrafluoroborate primarily undergoes substitution reactions. It is used in the Corey-Chaykovsky reaction, where it acts as a methylene transfer agent to convert carbonyl compounds into epoxides or aziridines .

Common Reagents and Conditions:

Corey-Chaykovsky Reaction: This reaction involves the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the sulfonium ylide in situ.

Major Products:

Epoxides: Formed from the reaction with aldehydes or ketones.

Aziridines: Formed from the reaction with imines.

Scientific Research Applications

Trimethylsulfonium tetrafluoroborate has a wide range of applications in scientific research:

Biology: Investigated for its potential use in biochemical studies involving methylene transfer reactions.

Medicine: Explored as a pharmaceutical intermediate in the synthesis of various drugs.

Industry: Utilized in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

Trimethylsulfonium iodide: Another salt of trimethylsulfonium, used in similar methylene transfer reactions.

Trimethylsulfonium bromide: Similar in structure and reactivity, but with different solubility and stability properties.

Trimethylsulfonium methylsulfate: Used in organic synthesis, particularly in the formation of sulfonium ylides.

Uniqueness: Trimethylsulfonium tetrafluoroborate is unique due to its high stability and non-coordinating nature of the tetrafluoroborate anion. This makes it particularly useful in reactions where other counterions might interfere or destabilize the intermediate species .

Biological Activity

Introduction

Trimethylsulfonium tetrafluoroborate (TMSTFB) is an organic compound that has garnered attention for its unique biological activity, primarily due to its role as a methylating agent. The compound consists of a trimethylsulfonium cation paired with a tetrafluoroborate anion, and it is recognized for its strong electrophilic methylation properties. This article explores the biological activity of TMSTFB, including its applications in protein-protein interactions, enzyme assays, and synthetic methodologies.

TMSTFB is a white crystalline solid that exhibits high reactivity as a methylating agent. It is often used in electrophilic methylation reactions, surpassing traditional agents like methyl triflate in reactivity. The general reaction can be summarized as follows:

This reaction highlights its utility in esterification processes, particularly under conditions unsuitable for conventional acid-catalyzed methods.

Comparison with Other Methylating Agents

| Compound Name | Formula | Properties |

|---|---|---|

| Trimethylsulfonium iodide | (CH₃)₃SI | Milder methylating agent; less reactive than TMSTFB |

| Trimethylsulfonium chloride | (CH₃)₃SCl | Less stable; decomposes at lower temperatures |

| Trimethylsulfoxonium tetrafluoroborate | (CH₃)₃SOBF₄ | Contains an oxygen atom; different reactivity profile |

| Methyl triflate | CH₃OSO₂CF₃ | Strong methylating agent but more hazardous than TMSTFB |

1. Protein-Protein Interactions (PPIs)

TMSTFB serves as a valuable tool for studying protein-protein interactions. The positively charged trimethylsulfonium cation can mimic S-adenosyl methionine (SAM), which is a crucial biological methyl donor involved in numerous cellular processes, including protein methylation. By replacing SAM with TMSTFB, researchers can investigate interactions mediated by SAM methylation without the confounding effects of actual methylation.

2. Enzyme Activity Assays

TMSTFB is beneficial in enzyme activity assays, particularly for enzymes that utilize SAM as a substrate. Its ability to mimic SAM allows researchers to study the catalytic mechanisms of these enzymes without complications associated with the actual methylation process. This focused analysis can lead to better understanding and characterization of enzyme functions.

3. Synthetic Methodologies

Recent studies have reported the use of stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salts for electrophilic cyclization reactions. For instance, the synthesis of benzo[b]thiophenes from o-alkynyl thioanisoles demonstrated high yields under mild conditions . The following table summarizes key findings from this research:

| Reaction Type | Substrate Type | Yield (%) | Conditions |

|---|---|---|---|

| Electrophilic cyclization | o-Alkynyl thioanisoles | 99% | Room temperature, dichloromethane |

| Electrophilic addition | Diphenylacetylene | Variable | Ambient conditions |

These methodologies highlight TMSTFB's utility in organic synthesis and its role in advancing chemical research.

Case Study 1: Electrophilic Cyclization

In a recent study, dimethyl(thiodimethyl)sulfonium tetrafluoroborate was employed for the synthesis of benzo[b]thiophenes. The reaction was found to tolerate various functionalities and yielded products in excellent amounts under mild conditions. The study emphasized the efficiency of TMSTFB as an electrophile in cyclization reactions .

Case Study 2: Enzyme Mechanism Investigation

Another investigation utilized TMSTFB to analyze enzyme mechanisms that involve SAM-dependent methylation. By substituting TMSTFB for SAM, researchers were able to delineate the specific catalytic pathways without the interference of side reactions typically associated with direct SAM use.

Properties

IUPAC Name |

trimethylsulfanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBNWTAKWJKQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[S+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BF4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217922 | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-88-0 | |

| Record name | Sulfonium, trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 676-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is Trimethylsulfonium Tetrafluoroborate formed, and what does the research indicate about its reactivity?

A1: The research paper describes the formation of this compound through the reaction of Benzenediazonium Tetrafluoroborate (I) with Dimethyl Sulfide []. While the paper doesn't delve into the specific properties of this compound, it suggests that the reaction mechanism involves the phenyl cation, generated from Benzenediazonium Tetrafluoroborate, attacking the lone electron pair on the sulfur atom of Dimethyl Sulfide []. This reactivity highlights the potential of this compound as an electrophilic methylating agent, a characteristic commonly observed in sulfonium salts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.